2-(Methoxymethyl)-1-methylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)-1-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-3-8-5-7(9)6-10-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFWUTDMXLXUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxymethyl 1 Methylpiperazine and Its Analogues
Direct Synthetic Routes to 2-(Methoxymethyl)-1-methylpiperazine
The direct synthesis of this compound can be approached through several key chemical transformations, including aminolysis, hydrogenation, and selective methylation.
Aminolysis Approaches and Optimization
Aminolysis, a reaction involving the cleavage of a chemical bond by an amine, presents a viable route for the synthesis of piperazine (B1678402) derivatives. In a general sense, the synthesis of 1-methylpiperazine (B117243) can be achieved through a two-step process that begins with an aminolysis reaction. For instance, the reaction of di-methyl oxalate (B1200264) with N-methylethylenediamine leads to the formation of 1-methylpiperazine-2,3-dione (B1305260) as an intermediate. chemicalbook.com This intermediate can then be further processed to yield the desired piperazine ring structure. chemicalbook.com The optimization of this process focuses on using cost-effective starting materials and ensuring a clean reaction pathway to simplify post-reaction purification and minimize the formation of by-products. chemicalbook.com
Another approach involves the reaction of N-(4-chlorophenylsulfonyl)-N-(glycidyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with N-benzylpiperazine. researchgate.net While not a direct synthesis of the title compound, this demonstrates the use of aminolysis to introduce complexity to a piperazine-containing molecule. researchgate.net
| Reactants | Intermediate/Product | Notes |
| Di-methyl oxalate, N-methylethylenediamine | 1-Methylpiperazine-2,3-dione | Green and cost-effective approach. chemicalbook.com |
| N-(4-chlorophenylsulfonyl)-N-(glycidyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, N-benzylpiperazine | Complex piperazine derivative | Demonstrates aminolysis for functionalization. researchgate.net |
Hydrogenation-Based Syntheses
Hydrogenation is a crucial technique in the synthesis of piperazine rings, often used to reduce precursor molecules. A common method involves the catalytic hydrogenation of pyrazines. For example, chiral piperazines can be synthesized through the Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, yielding a variety of substituted piperazines with high enantioselectivity. nih.gov
Another hydrogenation approach starts from 1-benzyl-3-methylpiperazine, which can be converted to 2-methylpiperazine (B152721) via hydrogenation using a 5% Pd/C catalyst. chemicalbook.com This method demonstrates the removal of a benzyl (B1604629) protecting group to yield the free amine, which can then be methylated. chemicalbook.com The synthesis of 1-methylpiperazine itself can be achieved by reacting diethanolamine (B148213) with methylamine (B109427) at elevated temperatures and pressures in the presence of hydrogen and a metal-containing catalyst. google.com
Furthermore, the hydrogenation of formamide (B127407) intermediates is a key step in some synthetic pathways. researchgate.net The selectivity of this reaction, leading to either C-O or C-N bond cleavage, can be controlled by the choice of catalyst and the presence of additives. researchgate.net
| Precursor | Catalyst | Product | Key Features |
| Activated Pyrazines | Iridium complex | Chiral Piperazines | High enantioselectivity (up to 96% ee). nih.gov |
| 1-Benzyl-3-methylpiperazine | 5% Pd/C | 2-Methylpiperazine | Quantitative yield. chemicalbook.com |
| Diethanolamine, Methylamine | Metal-containing catalyst | N-Methylpiperazine | Reaction in liquid phase under pressure. google.com |
| 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride | 5% Pt/C | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride | Influenced by solvent and reaction conditions. researchgate.net |
Selective Methylation Strategies
Selective methylation is a key step in the synthesis of this compound, as it introduces the methyl group at the N1 position. The methylation of piperazine is a common industrial process. google.com For laboratory-scale synthesis, more controlled methods are often required to ensure selectivity, especially when other reactive sites are present in the molecule.
Asymmetric Synthesis of Chiral this compound
The synthesis of a specific enantiomer of this compound requires asymmetric synthesis techniques. These methods are crucial for producing chiral drugs, as different enantiomers can have different biological activities. rsc.org
Resolution Techniques with Chiral Reagents
Optical resolution is a classic method for separating enantiomers from a racemic mixture. This can be achieved by forming diastereomeric complexes with a chiral resolving agent. For instance, 2-methylpiperazine has been successfully resolved through complex formation with optically active 1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol. researchgate.net This technique relies on the differential solubility or crystallizability of the resulting diastereomeric salts, allowing for their separation. tcichemicals.com
| Racemic Mixture | Chiral Resolving Agent | Outcome |
| 2-Methylpiperazine | (R)-(-)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol | Formation of a 1:2 complex allowing for separation. researchgate.net |
Stereoselective Synthesis from Chiral Precursors
A more direct approach to obtaining a single enantiomer is to start the synthesis from a chiral precursor. This "chiral pool" method utilizes readily available chiral molecules like amino acids. tcichemicals.com For example, a new method for synthesizing chiral 2-substituted piperazines starts from an optically pure amino acid, which is converted to a chiral synthon and then cyclized to form the piperazine ring. google.com
Another strategy involves the stereoselective synthesis of piperazines from chiral aziridines. rsc.org This method has been used to produce cis-2,6-disubstituted piperidine (B6355638) natural products through a series of one-pot reactions, including reductive ring-opening of the aziridine (B145994) and intramolecular reductive amination. rsc.org
The synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine is another example of using a chiral precursor. clockss.orgresearchgate.netcrossref.org This multi-step synthesis involves key steps like reductive amination and selective alkylation to achieve complete diastereoselectivity. clockss.orgresearchgate.netcrossref.org
| Chiral Precursor | Key Steps | Product |
| Optically pure amino acid | Conversion to chiral synthon, cyclization | Chiral 2-substituted piperazine. google.com |
| Chiral aziridine | Reductive ring-opening, intramolecular reductive amination | cis-2,6-disubstituted piperidines. rsc.org |
| S-phenylalanine | Reductive amination, selective alkylation | (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine. clockss.orgresearchgate.netcrossref.org |
Diastereoselective and Enantioselective Methodologies
The synthesis of single-enantiomer piperazine derivatives is of paramount importance, given that the biological activity of chiral molecules often resides in only one enantiomer. Methodologies to achieve this stereochemical control can be broadly categorized into chiral auxiliary-mediated transformations and chiral catalyst-enabled synthesis.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential reuse. This strategy has been effectively applied to the synthesis of chiral piperazines.
One common approach involves using chiral amino acids as starting materials. For instance, (S)-serine can serve as a precursor for chiral (piperazin-2-yl)methanol derivatives. nih.gov The synthesis can begin with the protection of the amino acid, followed by a series of transformations to construct the piperazine ring. The inherent chirality of the starting amino acid guides the formation of the desired stereoisomer. nih.gov
Another powerful method utilizes phenylglycinol-derived oxazolopiperidone lactams. These bicyclic intermediates, formed by the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative, allow for the regio- and stereocontrolled introduction of substituents onto the piperazine framework. researchgate.net Similarly, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid derivative to form an amide, the α-proton can be deprotonated and the resulting enolate can undergo diastereoselective alkylation, with the stereochemical outcome directed by the auxiliary. wikipedia.org Subsequent cleavage of the amide bond releases the chiral product. wikipedia.org
The direct lithiation of N-Boc-piperazines in the presence of a chiral ligand like (−)-sparteine or its surrogate is another effective strategy. This approach generates a configurationally stable α-lithio species that can be trapped with an electrophile to yield an enantiomerically enriched product. The enantioselectivity is influenced by the choice of ligand and the nature of the electrophile. mdpi.com
Table 1: Examples of Chiral Auxiliaries in Piperazine Synthesis
| Chiral Auxiliary | Starting Material/Precursor | Key Transformation | Reference |
|---|---|---|---|
| (S)-Phenylglycinol | δ-Oxo acids | Cyclocondensation to form bicyclic lactams | researchgate.netrsc.org |
| (R)-(-)-Phenylglycinol | N-Boc glycine | Asymmetric synthesis of 2-methylpiperazine via a protected 2-oxopiperazine | rsc.org |
| Pseudoephedrine | Carboxylic acids | Diastereoselective alkylation of amide enolates | wikipedia.org |
| (−)-Sparteine | N-Boc-piperazines | Asymmetric lithiation-substitution | mdpi.com |
Chiral Catalyst-Enabled Synthesis
The use of chiral catalysts offers a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of the chiral entity is required.
Asymmetric Hydrogenation: A prominent method for synthesizing chiral piperazines is the asymmetric hydrogenation of pyrazines or their activated derivatives. researchgate.net For instance, pyrazin-2-ols can be hydrogenated using a palladium catalyst complexed with a chiral ligand, such as (R)-TolBINAP, to produce chiral piperazin-2-ones with excellent enantioselectivity and diastereoselectivity. dicp.ac.cnrsc.org These piperazinones can then be reduced to the corresponding chiral piperazines. dicp.ac.cn Another approach involves activating pyrazines with alkyl halides to form pyrazinium salts, which are then hydrogenated using an iridium catalyst paired with a JosiPhos-type ligand, yielding a variety of chiral piperazines with high enantiomeric excess. researchgate.net
Asymmetric Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful tool. For example, the decarboxylative allylic alkylation of N-Boc-protected piperazin-2-one (B30754) substrates using a palladium catalyst with a chiral PHOX ligand can generate α,α-disubstituted piperazin-2-ones in high yields and enantioselectivity. nih.gov These products can be further converted into valuable gem-disubstituted piperazines. nih.gov
Table 2: Chiral Catalyst Systems for Piperazine Synthesis
| Catalytic System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Pd(OCOCF₃)₂ / (R)-TolBINAP | Pyrazin-2-ols | Chiral Piperazin-2-ones | dicp.ac.cnrsc.org |
| Ir-JosiPhos Complex | Pyrazinium Salts | Chiral Piperazines | researchgate.net |
| Pd-PHOX Complex | Allylic Piperazin-2-one Enol Carbonates | α,α-Disubstituted Piperazin-2-ones | nih.gov |
Synthesis of Related Piperazine Derivatives with Methoxymethyl Substituents
The synthesis of piperazine derivatives bearing a methoxymethyl group, such as the target compound, can be achieved by constructing a pre-functionalized piperazine scaffold or by derivatizing an existing piperazine ring.
Preparation of Functionalized Piperazine Scaffolds
Building the piperazine ring from acyclic precursors that already contain the desired substituents is a common strategy. beilstein-journals.org The synthesis of chiral (piperazin-2-yl)methanols from (S)-serine is a prime example, where the hydroxymethyl group of serine serves as a handle that can be converted to a methoxymethyl group via etherification. nih.gov
Another approach involves the [3+3] annulation of aziridines or the dimerization of 3-aminooxetanes to form the six-membered piperazine ring. researchgate.netresearchgate.net A more direct, albeit challenging, method involves the de novo construction of the piperazine ring from components like diamines and aldehydes, followed by adjustments to the oxidation level. beilstein-journals.org For instance, a reported synthesis of 1-benzyl-2-methoxymethyl-2-methyl-piperazine (B8325048) starts from ethyl 2-(benzylamino)acetate and proceeds through a 4-benzyl-5-methoxymethyl-5-methyl-piperazin-2-one (B8333867) intermediate, which is subsequently reduced. lookchem.com This highlights a modular approach where different N-substituents and C-substituents can be incorporated.
Derivatization Strategies for N- and C-Substituted Piperazines
Once a piperazine core, such as 2-(methoxymethyl)piperazine (B3158458), is obtained, it can be further functionalized at both the nitrogen and carbon atoms.
N-Substitution: The secondary amine(s) of the piperazine ring are readily functionalized.
N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination with aldehydes or ketones. mdpi.com For the synthesis of this compound, reductive amination of 2-(methoxymethyl)piperazine with formaldehyde (B43269) would be a direct route.
N-Arylation: The introduction of aryl groups is typically accomplished via palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions with aryl halides. For electron-deficient (hetero)arenes, direct nucleophilic aromatic substitution (SNAr) is also feasible. mdpi.com
C-Substitution: Functionalizing the carbon backbone of the piperazine ring is more challenging but several methods have been developed.
Direct C-H Lithiation: The direct deprotonation of an α-C-H bond on an N-Boc-protected piperazine using a strong base like s-BuLi, often in the presence of a ligand like TMEDA, generates an α-lithio species. mdpi.combeilstein-journals.org This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to install carbon substituents. This method provides a powerful way to introduce functionality at the C2 position. mdpi.combeilstein-journals.org
Photoredox Catalysis: Recent advances have enabled the direct C-H functionalization of piperazines using photoredox catalysis. These methods can generate α-aminyl radicals that can couple with various partners, including arenes and heteroarenes, under mild conditions. mdpi.com
Purification and Isolation Techniques for Piperazine Compounds
The purification of piperazine derivatives is critical to remove starting materials, byproducts, and catalysts. A variety of techniques are employed depending on the scale of the synthesis and the physical properties of the target compound and its impurities.
Distillation: For volatile and thermally stable piperazines, distillation (simple or fractional) can be an effective method to separate compounds based on differences in boiling points. ycdehongchem.com Azeotropic distillation can be used to remove water from piperazine hydrates. google.com
Crystallization/Salt Formation: Piperazines are basic compounds and readily form salts with acids (e.g., hydrochloric acid, acetic acid). google.comresearchgate.netgoogle.com This property is often exploited for purification. Crude piperazine mixtures can be dissolved and treated with an acid to precipitate the desired product as a crystalline salt, leaving many impurities behind in the solution. google.comresearchgate.net The pure piperazine free base can then be regenerated by treatment with a base.
Chromatography:
Column Chromatography: This is a standard laboratory-scale technique for purifying piperazine derivatives. Silica gel or alumina (B75360) is commonly used as the stationary phase, with a suitable solvent system as the mobile phase. ycdehongchem.com
High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, such as in the pharmaceutical industry, preparative HPLC is often used. It offers high-resolution separation of closely related compounds. ycdehongchem.com
Ion-Exchange Chromatography: This technique is particularly useful for removing ionic impurities or for isolating the piperazine product from a complex aqueous mixture. Cation exchange resins can retain protonated piperazines, which can then be eluted with a strong base. osti.govresearchgate.net
Adsorption: Impurities can be removed from piperazine solutions using adsorbents like activated carbon, which is effective at binding many organic degradation products and colored species. ycdehongchem.comosti.gov
Table 3: Summary of Purification Techniques for Piperazine Compounds
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Distillation | Separation based on boiling point differences. | Purification of volatile, thermally stable piperazines; removal of water. | ycdehongchem.comgoogle.com |
| Crystallization / Salt Formation | Selective precipitation of the target compound as a salt. | Removal of non-basic impurities; isolation of the final product. | google.comresearchgate.net |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | General laboratory-scale purification. | ycdehongchem.com |
| HPLC | High-resolution chromatographic separation under pressure. | High-purity separations, analysis, and purification of complex mixtures. | ycdehongchem.com |
| Ion-Exchange Chromatography | Separation based on ionic charge. | Removal of ionic impurities; isolation from aqueous solutions. | osti.govresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Methoxymethyl 1 Methylpiperazine
Nucleophilic Reactivity of Nitrogen Centers
The piperazine (B1678402) ring in 2-(methoxymethyl)-1-methylpiperazine contains two nitrogen atoms, a tertiary amine (N-1) and a secondary amine (N-4), which exhibit nucleophilic properties. The N-1 nitrogen is already substituted with a methyl group, making the N-4 nitrogen the primary site for further functionalization through alkylation, acylation, and the formation of amides and carbamates.
Alkylation and Acylation Reactions
The secondary amine at the N-4 position readily undergoes alkylation with various alkyl halides. The reaction typically proceeds via a nucleophilic substitution mechanism. For instance, the alkylation of N-acetylpiperazine, a related precursor, with alkyl halides in the presence of a base like potassium carbonate in acetonitrile (B52724) results in the corresponding N-alkylated product. researchgate.net A similar strategy can be applied to this compound, where the N-4 nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial to ensure good yields and minimize side reactions. Reductive amination is another common method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. nih.govmdpi.com
Acylation of the N-4 nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For example, the acylation of piperazine derivatives often employs reagents like benzoyl chloride in the presence of a base. beilstein-journals.org
Table 1: Representative Alkylation and Acylation Reactions of Piperazine Derivatives
| Reaction Type | Piperazine Derivative | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Alkylation | N-Acetylpiperazine | n-Butyl bromide | K₂CO₃, Acetonitrile, Reflux | N-Acetyl-N'-butylpiperazine | researchgate.net |
| Reductive Amination | Piperazine Derivative | Aldehyde/Ketone, NaBH(OAc)₃ | DCE | N-Alkylpiperazine | nih.gov |
| Acylation | Piperazine | Benzoyl chloride | Base (e.g., Et₃N), Chloroform, 0 °C | 1-Benzoylpiperazine | beilstein-journals.org |
Amide and Carbamate (B1207046) Formation
The formation of amides at the N-4 position is a key transformation for introducing diverse functionalities. This is commonly achieved by coupling the piperazine with a carboxylic acid using a coupling agent. A widely used method involves the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govacgpubs.org The reaction proceeds through the activation of the carboxylic acid by the coupling agent, forming a highly reactive intermediate that is then attacked by the nucleophilic N-4 nitrogen of the piperazine. researchgate.net
Carbamates can be synthesized by reacting the piperazine with a suitable chloroformate or by a three-component coupling of the amine, carbon dioxide, and a halide. nih.gov The synthesis of piperazine carbamates is a significant area of research, with applications in drug discovery. google.com For instance, carbamate derivatives of 2-furoyl-1-piperazine have been synthesized and evaluated for their biological activities. nih.gov
Table 2: Amide and Carbamate Formation with Piperazine Derivatives
| Reaction Type | Piperazine Derivative | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Amide Coupling | Phenyl or Benzyl (B1604629) Piperazines | Carboxylic acid, EDC.HCl, HOBt | DCM or DMF | Piperazine Amide | nih.gov |
| Carbamate Synthesis | 2-Furoyl-1-piperazine | Multi-step sequence | - | Piperazine Carbamate | nih.gov |
Reactivity of the Methoxymethyl Group
The methoxymethyl (MOM) group attached at the C-2 position of the piperazine ring is an ether functionality that can undergo cleavage and further functional group interconversions.
Ether Cleavage Reactions
Methoxymethyl ethers are commonly used as protecting groups for alcohols and are known to be cleaved under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The cleavage can be facilitated by both Brønsted and Lewis acids. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are effective for this transformation. masterorganicchemistry.com The mechanism typically involves the protonation of the ether oxygen, followed by a nucleophilic attack of the conjugate base of the acid (e.g., I⁻ or Br⁻) on the methyl or the methylene (B1212753) carbon of the MOM group. masterorganicchemistry.com Lewis acids such as bismuth trichloride (B1173362) (BiCl₃) have also been shown to be effective for the cleavage of MOM ethers. rsc.org The cleavage of the MOM group in this compound would yield 2-(hydroxymethyl)-1-methylpiperazine.
Functional Group Interconversions
Following the cleavage of the methoxymethyl ether to the corresponding hydroxymethyl group, further functional group interconversions are possible. The primary alcohol of 2-(hydroxymethyl)-1-methylpiperazine can be oxidized to an aldehyde or a carboxylic acid. Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) and chromium trioxide. The resulting carboxylic acid derivative opens up further possibilities for derivatization, such as esterification or amidation at the C-2 position.
Ring-Opening and Ring-Closing Reactions of Piperazine Derivatives
The piperazine ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, ring-opening reactions can occur. For instance, the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, can lead to the formation of piperazine derivatives. nih.gov This typically involves the formation of a quaternary ammonium (B1175870) salt, which then undergoes nucleophilic attack, leading to ring opening. nih.gov While not a common reaction for simple piperazines like this compound under normal synthetic conditions, the possibility of ring-opening exists, particularly if the nitrogen atoms are quaternized.
Conversely, the synthesis of the piperazine ring often involves ring-closing reactions of acyclic precursors. For example, 2-hydroxymethyl piperazines can be synthesized from serine methyl ester hydrochloride and N-Boc-L-amino acids through a series of reactions including a cyclization step. benthamdirect.com
Metalation and Lithiation Studies of Substituted Piperazines
The deprotonation of piperazines using strong organolithium bases, a process known as lithiation, is a powerful method for the functionalization of the piperazine ring. researchgate.netwhiterose.ac.uk This approach has been extensively studied for N-Boc protected piperazines, where the Boc group directs lithiation to the adjacent α-carbon. whiterose.ac.ukacs.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. whiterose.ac.uk
For non-Boc protected piperazines, such as this compound, the regioselectivity of deprotonation is controlled by the interplay of the electronic and steric effects of the substituents on the ring. The nitrogen atoms and the substituents influence the acidity of the neighboring C-H bonds, directing the organolithium base to a specific site. acs.orgacs.org
The regioselectivity of the deprotonation of unsymmetrically substituted piperazines is a critical aspect of their reactivity. In the case of this compound, there are several potential sites for deprotonation. The presence of the N-methyl and the C-methoxymethyl groups introduces a bias in the acidity of the adjacent protons. The methoxymethyl group, with its electron-withdrawing ether oxygen, is expected to increase the acidity of the proton at the C-2 position. However, the N-methyl group also influences the electronic environment of the ring.
Studies on related N-alkyl piperazines have shown that deprotonation typically occurs at the carbon atom α to a nitrogen. scirp.org The precise location is influenced by the nature of the substituents. For instance, in N-Boc-N'-benzylpiperazine, lithiation occurs at the carbon adjacent to the Boc-protected nitrogen. acs.org In the absence of a strongly directing group like Boc, the outcome is less predictable and depends on a subtle balance of inductive and steric effects. The presence of a coordinating group, such as the ether oxygen in the methoxymethyl substituent, could potentially direct the lithium base through chelation, favoring deprotonation at the C-2 position.
The choice of the organolithium base and solvent system can also significantly impact regioselectivity. For example, the use of n-BuLi in combination with a coordinating agent like TMEDA (tetramethylethylenediamine) can alter the aggregation state and reactivity of the base, leading to different regiochemical outcomes. acs.org
Table 1: Regioselectivity in the Lithiation of Substituted Piperazines
| Piperazine Derivative | Base/Solvent | Site of Lithiation | Reference |
| N-Boc-piperidine | s-BuLi/TMEDA/Et₂O | α to N-Boc | acs.org |
| N-Boc-N'-benzylpiperazine | s-BuLi/TMEDA/Et₂O | α to N-Boc | acs.org |
| N-Boc-2-phenylpyrrolidine | n-BuLi/THF | α to N-Boc | researchgate.net |
This table illustrates the directing effect of the N-Boc group in related heterocyclic systems, providing a basis for predicting the behavior of more complexly substituted piperazines.
Asymmetric deprotonation using chiral lithium amide bases is a powerful strategy for the enantioselective synthesis of chiral molecules. psu.eduusask.ca This method has been successfully applied to a variety of prochiral ketones and heterocyclic systems. psu.eduusask.ca In the context of piperazines, the use of a chiral base, often in combination with a chiral ligand like (-)-sparteine, can enable the selective removal of one of two enantiotopic protons, leading to the formation of an enantiomerically enriched lithiated intermediate. researchgate.netyork.ac.uk
For a molecule like this compound, which is chiral, a chiral lithium amide could be used in a diastereoselective deprotonation. The inherent chirality of the starting material would influence the transition state energies for the removal of diastereotopic protons, and a chiral base could enhance this selectivity. The choice of the chiral amide is crucial, with various structures available, each offering different levels of stereocontrol. psu.edu
The effectiveness of stereocontrol is dependent on several factors, including the structure of the substrate, the chiral base, the solvent, and the temperature. The (-)-sparteine/s-BuLi system is a well-established combination for the asymmetric lithiation of N-Boc heterocycles. whiterose.ac.ukyork.ac.uk Mechanistic studies have shown that the electrophile and the distal N-substituent can also play an unexpected role in determining the yield and enantioselectivity of the reaction. york.ac.uk
Table 2: Chiral Lithium Amides Used in Asymmetric Deprotonation
| Chiral Amide | Typical Application | Reference |
| (R,R)-1,2-bis(dimethylamino)cyclohexane (TMCDA) | Asymmetric deprotonation of ketones | psu.edu |
| (-)-Sparteine | Asymmetric lithiation of N-Boc heterocycles | whiterose.ac.ukyork.ac.uk |
| Chiral bis-lithium amide bases | Symmetry-breaking enolisation reactions | researchgate.net |
This table provides examples of chiral ligands and bases that are instrumental in achieving stereocontrol in deprotonation reactions.
Fundamental Reaction Pathways and Intermediate Characterization
The reaction pathway for the lithiation of piperazines involves the formation of a highly reactive organolithium intermediate. The characterization of these intermediates is challenging due to their instability, but techniques such as in situ IR spectroscopy and NMR can provide valuable insights. researchgate.netresearchgate.net In situ IR spectroscopy has been used to monitor the progress of lithiation reactions and to determine optimal reaction times. researchgate.net
For N-Boc piperazines, studies have identified potential side reactions, such as ring-fragmentation of the lithiated intermediate. researchgate.netyork.ac.uk The stability of the intermediate can be influenced by factors like the steric bulk of the N-alkyl groups. researchgate.net
The protonation state of piperazine derivatives is also a key factor in their reactivity. rsc.orgnih.gov The basicity of the nitrogen atoms is affected by the surrounding chemical groups, which in turn influences the ease of deprotonation and the stability of the resulting intermediates. rsc.orgnih.gov Computational studies have been employed to understand the degradation pathways and byproduct formation in piperazine reactions, providing a theoretical framework for their reactivity. acs.org
The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, upon metalation and coordination to a metal ion, it can adopt a boat conformation to act as a bidentate ligand. nih.gov The conformation of the lithiated intermediate of this compound would likely be a key determinant of its subsequent reactivity with electrophiles.
Stereochemical Aspects and Conformational Analysis
Chirality and Stereoisomerism in 2-(Methoxymethyl)-1-methylpiperazine
The presence of a substituent at the C2 position of the piperazine (B1678402) ring introduces a stereocenter, rendering the molecule chiral.
This compound possesses a chiral center at the C2 carbon atom, which is bonded to four different groups: a hydrogen atom, the methoxymethyl group, and two different nitrogen-containing fragments of the piperazine ring. Consequently, the compound can exist as a pair of enantiomers: (R)-2-(methoxymethyl)-1-methylpiperazine and (S)-2-(methoxymethyl)-1-methylpiperazine. The (2S) enantiomer is documented in chemical databases such as PubChem. researchgate.netnih.gov
These enantiomers are non-superimposable mirror images of each other and, in an achiral environment, exhibit identical physical and chemical properties. However, in a chiral environment, such as interactions with biological systems or in asymmetric synthesis, they may behave differently.
The introduction of additional stereocenters in the molecule would lead to the possibility of diastereomers. For instance, if a substituent on the piperazine ring or its side chain contained another chiral center, multiple diastereomers with distinct physical and chemical properties would be possible.
The determination of the optical purity or enantiomeric excess (e.e.) of a sample of this compound is crucial for its application in stereoselective processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating and quantifying enantiomers. gcms.czmdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers. mdpi.com This technique employs a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Lux® columns), are particularly effective for a broad range of chiral compounds, including amines. mdpi.comunl.pt The separation of chiral amines can be optimized by adjusting the mobile phase composition, including the type of organic modifier (e.g., isopropanol, acetonitrile) and the presence of additives. unl.ptrsc.orgnih.gov For a compound like this compound, a normal-phase or polar organic mode on a polysaccharide-based CSP would be a suitable starting point for method development.
Chiral Gas Chromatography (GC): Chiral GC is another effective method for the enantiomeric separation of volatile compounds. gcms.cznih.gov The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, allows for the separation of enantiomers. gcms.cznih.gov For less volatile amines, derivatization with a suitable reagent to form more volatile diastereomers can be employed, which can then be separated on a standard achiral GC column. However, direct separation on a chiral column is often preferred. The selection of the appropriate cyclodextrin-based CSP is critical for achieving baseline separation. gcms.cz
A summary of potential chiral separation techniques is presented in Table 4.1.
| Technique | Chiral Stationary Phase (Example) | Principle | Applicability Notes |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® IA, ID) | Diastereomeric interactions between the enantiomers and the chiral stationary phase lead to differential retention. | Highly versatile for a wide range of chiral amines. Mobile phase optimization is key. unl.ptrsc.org |
| Chiral GC | Cyclodextrin derivatives (e.g., Rt-bDEXse) | Formation of transient diastereomeric complexes with different stabilities, resulting in separation. | Suitable for volatile compounds. Derivatization may be necessary if volatility is low. gcms.cznih.gov |
Conformational Preferences and Dynamics of the Piperazine Ring
The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. The presence of substituents influences the ring's conformational equilibrium and dynamics.
The piperazine ring is not static and undergoes conformational inversion, where one chair conformation flips into another. This process involves passing through higher-energy twist-boat and boat conformations. The energy barrier to ring inversion is influenced by the nature of the substituents on the ring. scribd.com For the parent piperazine, this barrier is relatively low.
The substituents at the N1 and C2 positions of this compound significantly influence the conformational preferences of the piperazine ring. The thermodynamically favored chair conformation is generally adopted by piperazine rings in the solid state. nih.gov
In 1-acyl and 1-aryl 2-substituted piperazines, there is a noted preference for the axial conformation of the 2-substituent. nih.gov This preference can be further stabilized by factors such as intramolecular hydrogen bonding, particularly for ether-linked substituents. nih.gov For this compound, the methoxymethyl group at the C2 position would likely favor an axial orientation to minimize steric interactions. This is analogous to the behavior of other 2-substituted piperazines where the axial conformation is preferred. nih.gov
The N-methyl group at the N1 position also influences the conformational equilibrium. In N,N'-disubstituted piperazines, bulky substituents can force the ring into a more planar or even a boat conformation to alleviate steric strain. wm.edu However, with a less bulky methyl group, the chair conformation is expected to be maintained. The interplay between the equatorial preference of the N-methyl group and the potential axial preference of the C2-methoxymethyl group will dictate the dominant conformation. The relative stereochemistry of a 2,6-disubstituted piperazine has been shown to favor a twist-boat conformation over the typical chair conformation due to allylic strain between the substituents and a carbamate (B1207046) protecting group. rsc.org
The conformational preferences of the substituents are summarized in Table 4.2.
| Substituent | Position | Predicted Preferred Orientation | Rationale |
|---|---|---|---|
| Methyl | N1 | Equatorial | Minimizes steric interactions with the rest of the ring. |
| Methoxymethyl | C2 | Axial | Observed preference in other 1,2-disubstituted piperazines to reduce steric strain. nih.gov |
Stereochemical Control in Organic Transformations Involving this compound
Chiral piperazines have emerged as valuable tools in asymmetric synthesis, acting as chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. oup.comrsc.org They are often used in the synthesis of biologically active compounds where specific stereoisomers are required. researchgate.netnih.gov
The application of chiral piperazines in asymmetric synthesis often involves their use as ligands for metal-catalyzed reactions or as organocatalysts. For example, chiral piperazines have been successfully employed as catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, yielding products with high diastereoselectivity and enantioselectivity. unl.pt The rigid framework of the piperazine ring and the defined spatial orientation of its substituents can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one stereoisomer.
Diastereoselective Processes
A thorough review of scientific databases reveals a lack of specific studies detailing diastereoselective processes where this compound is the primary reactant or product. However, the broader field of piperazine chemistry offers insights into potential diastereoselective reactions.
For instance, the synthesis of C-substituted piperazines through iridium-catalyzed head-to-head coupling of imines has been shown to be highly diastereoselective, yielding a single diastereomer. nih.gov Similarly, the synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives through the reaction of a chloroacetamide with primary amines can yield diastereomeric bicyclic piperazinediones. nih.gov
While no specific data exists for this compound, these examples from related systems suggest that its synthesis or reactions could be controlled to favor a particular diastereomer under specific conditions. The presence of the existing stereocenter at C2 would influence the stereochemical outcome of any reaction that introduces a new stereocenter, leading to diastereomeric products.
Table 1: Examples of Diastereoselective Syntheses of Piperazine Derivatives
| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio/Selectivity | Reference |
| Iridium-Catalyzed [3+3] Cycloaddition | Imines | Iridium Complex | High Diastereoselectivity | nih.gov |
| Bicyclic Piperazinedione Formation | Chloroacetamide and Primary Amines | - | Yields diastereomers | nih.gov |
This table presents examples from related piperazine chemistry due to the absence of specific data for this compound.
Applications in Advanced Chemical Synthesis and Catalysis
2-(Methoxymethyl)-1-methylpiperazine as a Chiral Building Block
Chiral piperazines are valuable scaffolds in medicinal chemistry and asymmetric synthesis. A molecule like this compound possesses a stereogenic center and multiple functionalizable sites (two nitrogen atoms and a methoxymethyl group), making it a potentially useful chiral building block. sigmaaldrich.com A chiral auxiliary is a group temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions, after which it can be recovered for future use. sigmaaldrich.comwikipedia.org
In principle, the piperazine (B1678402) core of this compound could serve as a foundation for building more complex heterocyclic structures. The secondary amine offers a reactive site for N-acylation or N-alkylation, allowing it to be integrated into larger molecular frameworks. The existing stereocenter could direct the formation of subsequent stereocenters, a key strategy in the synthesis of complex natural products and pharmaceuticals.
The inherent chirality of (S)- or (R)-2-(methoxymethyl)-1-methylpiperazine could be leveraged to control the three-dimensional arrangement of atoms in a target molecule. When used as a chiral auxiliary, it can bias the approach of a reagent to one face of a prochiral substrate, leading to a diastereoselective or enantioselective transformation. researchgate.net The efficiency of such a process is typically measured by the diastereomeric ratio or enantiomeric excess of the product.
Ligand Design and Coordination Chemistry
Piperazine derivatives are common motifs in ligands used for transition metal catalysis. The two nitrogen atoms can act as a bidentate chelate, coordinating to a metal center.
While this compound is a diamine, its secondary amine could be functionalized with a phosphorus-containing group (e.g., a phosphine) to create a chiral P,N-ligand. Such ligands are highly sought after in asymmetric catalysis, where the combination of a "hard" nitrogen donor and a "soft" phosphorus donor can effectively stabilize a metal catalyst and create a highly selective chiral environment.
The nitrogen atoms of this compound are Lewis basic and capable of coordinating with various transition metals (e.g., copper, nickel, zinc). jocpr.comresearchgate.net Studies of these metal complexes would involve characterizing their structure, stability, and geometry. The coordination of the ligand to a metal ion is often confirmed by spectroscopic methods such as FT-IR, where shifts in the stretching frequencies of bonds near the donor atoms are observed upon complexation. jocpr.comnih.gov
Structural Analysis of Metal-Ligand Complexes
There is no available crystallographic or spectroscopic data in the reviewed literature detailing the structural analysis of metal-ligand complexes formed with this compound. While the broader class of piperazine-containing ligands is known to form complexes with various transition metals, with structural data often obtained through methods like X-ray diffraction, no such studies have been published for this specific compound. nih.govnih.govresearchgate.netresearchgate.net
Spectroscopic and Computational Investigations
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods are often used to complement experimental data by providing insights into molecular structure, properties, and reactivity. Such studies for 2-(Methoxymethyl)-1-methylpiperazine could include:
Geometry Optimization: Using methods like Density Functional Theory (DFT) to predict the most stable 3D conformation of the molecule.
Prediction of Spectroscopic Data: Calculation of NMR chemical shifts, IR vibrational frequencies, and Raman activities to aid in the interpretation of experimental spectra.
Molecular Orbital Analysis: Examination of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and reactivity.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For this compound, such calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals. Methods like DFT with functionals such as B3LYP and B3PW91 are commonly employed for optimizing molecular structures and predicting electronic properties. epstem.net
The analysis typically involves calculating key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions by evaluating the interaction energy between donor and acceptor orbitals. muni.cz
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of the molecule. epstem.net While specific DFT studies on this compound are not prevalent in public literature, the methodologies are well-established for similar piperazine (B1678402) derivatives. epstem.netmuni.cz
Table 1: Representative Electronic Properties Calculated via DFT for Heterocyclic Compounds Note: This table is illustrative of typical data obtained from DFT calculations and is not specific to this compound.
| Parameter | Typical Value Range | Significance |
| HOMO Energy | -5 to -7 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1 to 1 eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4 to 6 eV | Indicator of chemical reactivity and kinetic stability. semanticscholar.org |
| Dipole Moment | 1 to 3 Debye | Measures the overall polarity of the molecule. semanticscholar.org |
Conformational Analysis and Energy Minima Calculations
The conformational landscape of piperazine derivatives is critical to understanding their properties and interactions. The piperazine ring typically exists in a chair conformation to minimize steric strain. For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position.
Studies on related 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the axial conformation. nih.gov For compounds with an ether linkage at the 2-position, similar to this compound, the axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond between the ether oxygen and the N-H group of the piperazine ring. nih.gov However, in this compound, the nitrogen at position 4 is secondary, while the nitrogen at position 1 is a tertiary amine, which influences the hydrogen bonding possibilities.
Computational methods for conformational analysis often involve potential energy surface (PES) scans and random search algorithms using various force fields, such as MMFF94 or Tripos. njit.edu These calculations help identify the global and local energy minima, representing the most stable conformations of the molecule in a vacuum or in the presence of a solvent model. njit.edu The results indicate that for similar molecules, the choice of an implicit solvent model does not always significantly alter the location of conformational minima compared to the vacuum phase. njit.edu
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their structural dynamics and interactions with their environment, such as a solvent. nih.gov For piperazine-based systems, MD simulations have been used to investigate processes like CO2 absorption in aqueous solutions. researchgate.net These simulations track the motions of atoms over time, governed by a chosen force field like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom). researchgate.net
An MD simulation of this compound in an aqueous solution would reveal information about its hydration shell, diffusion coefficient, and the dynamics of its conformational transitions. Key parameters derived from MD simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute, and the mean square displacement (MSD), which is used to calculate the diffusion coefficient. mdpi.com Such simulations can clarify how the molecule interacts with water and how mobile it is within the solution. nitech.ac.jp While specific MD studies on this compound are not widely published, the methodology is robust for analyzing piperazine derivatives in various environments. researchgate.netnitech.ac.jp
Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for calculating NMR isotropic chemical shifts (¹H and ¹³C). epstem.net
Theoretical calculations often yield a strong linear correlation between the computed and experimental chemical shifts. epstem.net Similarly, vibrational frequencies for IR and Raman spectroscopy can be calculated. These theoretical frequencies are typically overestimated compared to experimental values due to the neglect of anharmonicity and are therefore often multiplied by a scaling factor (e.g., 0.9613 for DFT/B3LYP) to improve agreement with experimental data. muni.cz The Potential Energy Distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific molecular motions. muni.cz
Table 2: Hypothetical Comparison of Predicted vs. Experimental NMR Shifts Note: This table illustrates the common practice of correlating theoretical and experimental spectroscopic data. The values are not actual data for the specified compound.
| Nucleus | Predicted Chemical Shift (δcalc, ppm) | Experimental Chemical Shift (δexp, ppm) |
| ¹³C (Piperazine Ring) | 52.1 | 51.5 |
| ¹³C (Piperazine Ring) | 55.8 | 55.2 |
| ¹³C (N-Methyl) | 45.3 | 46.1 |
| ¹H (Axial) | 2.85 | 2.79 |
| ¹H (Equatorial) | 3.10 | 3.05 |
| Correlation Equation Example: δexp = a + b * δcalc, with R² > 0.99 epstem.net |
pKa Prediction and Acidity/Basicity Studies
The basicity of the two nitrogen atoms in the piperazine ring is a key chemical property, described by their pKa values. Experimental studies on related compounds provide a basis for estimating the pKa of this compound. For instance, the pKa values for the conjugate acids of piperazine, 1-methylpiperazine (B117243), and 2-methylpiperazine (B152721) have been determined potentiometrically at various temperatures. uregina.ca
The addition of an alkyl group to a nitrogen atom in the piperazine ring generally affects its basicity. The presence of the N-methyl group at position 1 and the methoxymethyl group at position 2 will distinctly influence the pKa values of the two nitrogen atoms. Computational approaches can also predict pKa values. Methods using semi-empirical quantum calculations (like AM1/COSMO or PM3/COSMO) combined with an isodesmic reaction approach have been shown to provide relatively accurate predictions for drug-like amine compounds. peerj.com These methods calculate the pKa relative to a reference compound with a known experimental value. peerj.com
Table 3: Experimental pKa Values for Related Piperazine Compounds at ~298 K
| Compound | pKa(1) | pKa(2) | Source |
| Piperazine | 9.73 | 5.35 | uregina.ca |
| 1-Methylpiperazine | 9.09 | 4.79 | uregina.ca |
| 2-Methylpiperazine | 9.81 | 5.17 | uregina.ca |
Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. While often used in drug discovery, QSAR can also be applied to predict physicochemical properties like solubility, partition coefficient (logP), or boiling point, based on calculated molecular descriptors.
A QSAR study involves calculating a wide range of descriptors for a set of molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), topological (e.g., molecular connectivity indices), or constitutional (e.g., molecular weight). semanticscholar.orgmdpi.com Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that links these descriptors to the property of interest. semanticscholar.org
For a compound like this compound, a QSAR model could be developed within a series of related piperazines to predict a property like its octanol-water partition coefficient. The model's robustness and predictive power are validated using internal and external test sets of compounds. mdpi.com No specific QSAR models for the chemical properties of this compound are currently available in the literature, but the methodology is widely applicable. semanticscholar.orgmdpi.com
Future Research Trajectories and Interdisciplinary Outlook
Exploration of Novel Synthetic Pathways
The synthesis of C-substituted piperazines like 2-(Methoxymethyl)-1-methylpiperazine remains a challenge, as a majority of existing methods focus on N-substitution. nih.govresearchgate.net Future research should prioritize the development of efficient and stereoselective routes to access such C-functionalized derivatives.
One promising direction is the advancement of C-H functionalization techniques. nih.gov These methods offer a more direct and atom-economical approach by avoiding the need for pre-functionalized starting materials, which are often required in traditional multi-step syntheses. nsf.gov Recent breakthroughs in photoredox catalysis, for instance, have enabled the direct α-C-H arylation, vinylation, and heteroarylation of N-protected piperazines, showcasing the potential for creating diverse analogs. researchgate.netnsf.govencyclopedia.pub
Another avenue lies in the de novo synthesis from acyclic precursors. Modular approaches, such as the Stannyl Amine Protocol (SnAP) and related methods, allow for the convergent synthesis of substituted piperazines from simple aldehydes. mdpi.com Further development of these strategies could provide a flexible and efficient route to this compound and its analogs. Research into asymmetric synthesis is also crucial to control the stereochemistry at the C2 position, which is vital for applications in pharmacology. nih.govacs.org
Development of Advanced Catalytic Systems
The development of novel catalytic systems is intrinsically linked to the exploration of new synthetic pathways. For a compound like this compound, with both N- and C-substituents, sophisticated catalysts are required to achieve high selectivity and yield.
Transition-metal catalysis has been a major driver of innovation in piperazine (B1678402) synthesis. rsc.org Future work could focus on the following areas:
Iridium-based catalysts have shown remarkable efficacy in the regio- and diastereoselective synthesis of C-substituted piperazines through [3+3]-cycloadditions of imines. nih.govresearchgate.netnih.govacs.org These 100% atom-economic processes operate under mild conditions and offer excellent control over the final product's stereochemistry. nih.govacs.org
Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination and modular cyclization reactions, are well-established for N-aryl and N-alkyl piperazine synthesis but could be further adapted for C-substituted derivatives. acs.orgnih.govnih.govmdpi.com For example, a palladium-catalyzed modular synthesis using propargyl carbonates and diamine components has been developed, affording highly substituted piperazines in good to excellent yields. acs.orgnih.govnih.gov
Photoredox catalysis , often employing iridium or ruthenium complexes, has emerged as a powerful tool for C-H functionalization under mild, visible-light-promoted conditions. encyclopedia.pubmdpi.comnih.gov This approach avoids harsh reagents and can be adapted for continuous flow processes, enhancing its sustainability. mdpi.com
The table below summarizes some advanced catalytic systems that could be adapted or further developed for the synthesis of C-substituted piperazines.
| Catalyst System | Reaction Type | Key Advantages | Representative Yields |
| [IrCl(cod)(PPh₃)] | [3+3]-Cycloaddition of imines | High atom economy, stereospecific, mild conditions | Good to excellent yields (e.g., 99% for some substrates) researchgate.net |
| Pd(0) / DPEphos | Decarboxylative cyclization | High yields, mild conditions, modular | Up to 98% nih.gov |
| Ir(ppy)₃ | Photoredox C-H arylation | Direct functionalization, mild conditions | Up to 95% nsf.gov |
| Organic Photoredox Catalysts | Decarboxylative cyclization | Green approach, avoids toxic metals | Good to excellent yields mdpi.com |
Integration with Materials Science for Functional Polymers and Advanced Materials
The piperazine moiety is a valuable building block for functional polymers and advanced materials due to its structural rigidity and the presence of two nitrogen atoms that can be functionalized. nih.govsemanticscholar.org The incorporation of this compound into polymer backbones could lead to materials with novel properties.
Future research in this area could explore:
Antimicrobial Polymers: Piperazine derivatives have been incorporated into polymers to create materials with potent antimicrobial activity. nih.govrsc.org These polymers often function by disrupting the cell membranes of bacteria. rsc.org The specific structure of this compound could influence the polymer's hydrophilicity and charge distribution, potentially leading to enhanced antimicrobial efficacy and selectivity. rsc.org
CO₂ Capture Materials: Polymeric membranes containing piperazine derivatives have shown high performance for CO₂ separation. acs.org The amine groups in the piperazine ring can reversibly react with CO₂, facilitating its transport across the membrane. The methoxymethyl group in the target compound could influence the local environment of the amine groups, potentially enhancing CO₂ uptake and selectivity.
Stimuli-Responsive Polymers: The nitrogen atoms in the piperazine ring can be protonated or deprotonated in response to pH changes, making them suitable for creating pH-responsive "smart" polymers. These materials could have applications in drug delivery systems, sensors, and self-healing materials.
High-Performance Polymers: The rigid six-membered ring of piperazine can enhance the thermal stability and mechanical properties of polymers. semanticscholar.org Cationic polymers based on piperazine have been used in hair conditioning compositions as film-forming agents. tandfonline.com
The following table highlights some properties of piperazine-based polymers that suggest potential research directions for materials containing this compound.
| Polymer Type | Key Functional Group | Potential Application | Notable Properties |
| Poly(guanylurea)-piperazine | Guanylurea, Piperazine | Antimicrobial | Broad-spectrum activity, high selectivity nih.gov |
| Piperazine-methacrylate homopolymer | Quaternized piperazine | Antimicrobial | Effective against E. coli, S. aureus, C. albicans nih.gov |
| Azetidinium-functionalized polytetrahydrofurans | Azetidinium, Piperazine | Adhesion, Antimicrobial | Reactive with nucleophiles, tunable properties acs.orgacs.org |
| Piperazine-immobilized poly(vinyl alcohol) | Piperazine | CO₂ Capture | High CO₂ permeability and selectivity |
Computational Design of Novel Piperazine Architectures
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. nih.govnih.gov For this compound, computational methods can provide valuable insights into its properties and guide the design of novel analogs.
Future computational studies could focus on:
Conformational Analysis: Understanding the preferred 3D conformation of the piperazine ring and its substituents is crucial for predicting its interaction with biological targets or its role in material properties. nih.gov Studies have shown that for some 2-substituted piperazines, the axial conformation is preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov Computational analysis can predict the conformational landscape of this compound and how it might influence its function.
Molecular Docking and Virtual Screening: If a biological target for this compound is identified, molecular docking can be used to predict its binding mode and affinity. nih.govtandfonline.comnih.govtandfonline.com This information can guide the rational design of more potent and selective analogs. Virtual screening of large compound libraries can also help identify other piperazine derivatives with similar or improved properties.
QSAR (Quantitative Structure-Activity Relationship) Studies: QSAR models can be developed to correlate the structural features of a series of piperazine derivatives with their observed activity. nih.gov This can help in predicting the activity of new, unsynthesized compounds and prioritizing synthetic efforts.
Prediction of Physicochemical Properties: Computational tools can predict key properties such as solubility, lipophilicity, and membrane permeability, which are critical for both pharmaceutical and materials science applications. semanticscholar.org
The following table presents examples of computational methods applied to piperazine derivatives and their potential applications for studying this compound.
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Conformational analysis, electronic properties | Prediction of stable conformers, reactivity, and spectroscopic properties. |
| Molecular Docking | Binding mode prediction | Identification of key interactions with a biological target, guiding analog design. nih.govnih.govtandfonline.com |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes | Understanding the dynamic behavior and stability of the compound in a binding pocket. nih.gov |
| QSAR | Predicting biological activity | Correlating structural features with activity to design more potent compounds. nih.gov |
Role in Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com The development of synthetic routes to this compound and other piperazine derivatives can benefit significantly from these principles.
Future research should aim to:
Improve Atom Economy: Designing reactions that maximize the incorporation of reactant atoms into the final product is a core tenet of green chemistry. numberanalytics.comprimescholars.com Catalytic methods, such as the [3+3]-cycloadditions mentioned earlier, are inherently more atom-economical than stoichiometric reactions. nih.gov
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Research into using water, supercritical fluids, or ionic liquids as reaction media for piperazine synthesis can significantly reduce the environmental impact. mdpi.com
Employ Renewable Feedstocks: Exploring the synthesis of piperazine derivatives from renewable starting materials, such as biomass-derived chemicals, is a key aspect of sustainable chemistry.
Catalyst Recycling: The use of heterogeneous or polymer-bound catalysts can simplify product purification and allow for the recovery and reuse of the catalyst, reducing costs and waste. sigmaaldrich.com Polymer-bound piperazine has been developed as a recyclable catalyst for Knoevenagel condensation. sigmaaldrich.com
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scaling up, all of which are aligned with green chemistry principles. mdpi.com Photoredox catalysis methods, for example, are well-suited for flow chemistry setups. mdpi.com
By focusing on these future research trajectories, the scientific community can unlock the full potential of this compound and its analogs, leading to advancements in medicine, materials science, and sustainable chemical manufacturing.
Q & A
Basic: What are the optimal synthetic routes for 2-(Methoxymethyl)-1-methylpiperazine, and what reaction conditions maximize yield?
The synthesis typically involves multi-step alkylation and functionalization. A common approach includes:
- Step 1 : Alkylation of the piperazine core using methoxymethyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or acetonitrile are preferred for their polarity .
- Step 2 : Methylation at the 1-position using iodomethane under anhydrous conditions with LiAlH4 as a reducing agent. Reaction temperatures are maintained at 0–5°C to avoid side products .
- Yield Optimization : Catalytic palladium or nickel complexes enhance coupling efficiency in heterocyclic systems. Purity (>95%) is achieved via column chromatography with silica gel and ethyl acetate/hexane eluents .
Basic: What spectroscopic and computational methods are recommended for structural characterization?
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The methoxymethyl group shows distinct signals at δ 3.3–3.5 ppm (CHO) and δ 4.0–4.2 ppm (CH) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 159.15 for CHNO) .
- X-ray Crystallography : Resolve 3D conformation; compare with analogous piperazine derivatives (e.g., 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol) .
Advanced: How can researchers analyze the pKa and thermodynamic properties of this compound?
- Potentiometric Titration : Measure dissociation constants (pKa) at 298–323 K. For similar compounds, pKa1 ranges from 5.8–6.2 (protonated amine) and pKa2 from 9.1–9.5 (secondary amine) .
- Thermodynamic Analysis : Apply the van’t Hoff equation to calculate ΔH° (enthalpy) and ΔS° (entropy). Substituents like methoxymethyl lower pKa by ~0.3 units compared to unmodified piperazine due to electron-withdrawing effects .
Advanced: How should contradictory biological activity data in pharmacological studies be addressed?
- Case Example : If neuroprotective effects (e.g., in vitro IC = 10 µM) conflict with in vivo toxicity (LD < 50 mg/kg), employ:
- Dose-Response Repetition : Validate assays using standardized cell lines (e.g., SH-SY5Y neurons) and multiple animal models .
- Metabolite Screening : LC-MS/MS to identify toxic intermediates formed during hepatic metabolism .
- Ethical Compliance : Adhere to FDA guidelines for non-approved compounds; restrict use to in vitro studies .
Advanced: What computational strategies predict target interactions and selectivity?
- Molecular Docking : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs). The methoxymethyl group may enhance affinity for serotonin receptors (5-HT, ΔG = −9.2 kcal/mol) .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability. Piperazine derivatives show higher selectivity for CXCR3 chemokine receptors due to hydrophobic pocket interactions .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Introduce substituents at the 2- and 4-positions (e.g., cyclopropyl-oxadiazole or fluorobenzyl groups) to probe steric and electronic effects .
- Biological Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus), and anticancer potential via MTT assays (e.g., IC for HeLa cells) .
- Data Correlation : Use QSAR models (e.g., CoMFA) to link logP values (<2.5) with blood-brain barrier permeability for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
